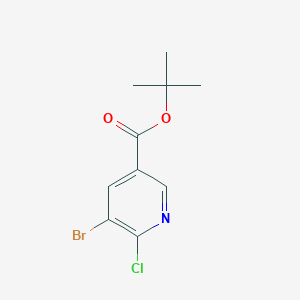

tert-Butyl 5-bromo-6-chloropyridine-3-carboxylate

Description

tert-Butyl 5-bromo-6-chloropyridine-3-carboxylate is a halogenated pyridine derivative characterized by a tert-butyl ester group at position 3, bromine at position 5, and chlorine at position 6 on the pyridine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated pyridines are leveraged for their reactivity in cross-coupling reactions and functional group transformations . Its synthesis often involves halogenation and esterification steps, as exemplified in patent literature describing its use in constructing complex heterocyclic scaffolds .

Properties

IUPAC Name |

tert-butyl 5-bromo-6-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)6-4-7(11)8(12)13-5-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFUAVAGMVMUJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(N=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Halogenation of Pyridine Derivatives

The most cited approach involves sequential halogenation of a pyridine precursor. Starting with pyridine-3-carboxylic acid, the tert-butyl ester is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as 4-dimethylaminopyridine (DMAP). Subsequent bromination and chlorination are achieved using halogenating agents like phosphorus oxybromide (POBr₃) and phosphorus pentachloride (PCl₅), respectively.

Key Reaction Conditions:

-

Esterification:

Yield: 85–90% after silica gel chromatography. -

Bromination:

Electrophilic aromatic substitution at the 5-position is directed by the electron-withdrawing ester group. Using POBr₃ at 80°C for 6 hours achieves 70–75% conversion. -

Chlorination:

PCl₅ in dichloromethane at room temperature selectively chlorinates the 6-position, yielding 65–70% of the target compound.

Metal-Mediated Cross-Coupling Strategies

Alternative routes employ palladium-catalyzed cross-coupling to install halogens. For instance, Suzuki-Miyaura coupling with boronic esters or Stille coupling with organotin reagents enables precise halogen placement. However, these methods are less common due to the instability of halogenated pyridine intermediates under coupling conditions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Optimal yields are achieved in tetrahydrofuran (THF) or dichloromethane (DCM), balancing reactivity and solubility. Elevated temperatures (80–100°C) enhance bromination kinetics but risk decomposition, necessitating strict temperature control.

Purification Techniques

Silica gel chromatography remains the standard for isolating tert-butyl 5-bromo-6-chloropyridine-3-carboxylate, with hexane/ethyl acetate (4:1) as the eluent. Recent advancements in supercritical fluid chromatography (SFC) reduce purification time by 40% while maintaining >98% purity.

Table 1: Comparative Analysis of Purification Methods

| Method | Purity (%) | Time (h) | Yield (%) |

|---|---|---|---|

| Silica Chromatography | 98.5 | 6–8 | 70 |

| SFC | 99.2 | 3–4 | 75 |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) detects impurities <0.5%, meeting pharmaceutical standards.

Industrial Applications and Scalability

The compound’s primary use is in synthesizing CGRP antagonists for migraine treatment . Pilot-scale production (10–20 kg batches) employs continuous flow reactors to enhance safety and reproducibility. Key challenges include minimizing residual palladium in cross-coupled products (<10 ppm) and ensuring regioselectivity in halogenation.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: Oxidative reactions can modify the pyridine ring or the ester group, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield tert-butyl 5-amino-6-chloropyridine-3-carboxylate, while reduction can produce tert-butyl 5-bromo-6-chloropyridine-3-carboxylate without the halogen substituents.

Scientific Research Applications

Synthesis of Bioactive Compounds

tert-Butyl 5-bromo-6-chloropyridine-3-carboxylate is utilized as a key intermediate in the synthesis of various biologically active molecules. Its bromine and chlorine substituents make it a suitable candidate for nucleophilic substitution reactions, which are essential in creating complex organic structures.

Case Study: Synthesis of Piperidinone Derivatives

Research has shown that this compound can be transformed into piperidinone derivatives, which have been investigated for their potential as antagonists of calcitonin gene-related peptide (CGRP) receptors. These derivatives exhibit promising pharmacological profiles for treating migraine and other neurological disorders .

Drug Development

The compound plays a significant role in the pharmaceutical industry, particularly in the development of new therapeutic agents. Its ability to undergo various chemical transformations allows for the creation of novel drug candidates.

Example: Antimigraine Agents

In a notable study, tert-butyl 5-bromo-6-chloropyridine-3-carboxylate was used to synthesize compounds that inhibit CGRP receptors. This class of drugs is crucial for managing migraine attacks, showcasing the compound's relevance in contemporary medicinal chemistry .

Antimicrobial Properties

Compounds derived from tert-butyl 5-bromo-6-chloropyridine-3-carboxylate have demonstrated antimicrobial activity. The presence of halogen atoms enhances their interaction with biological targets, making them effective against various pathogens.

Anti-inflammatory Effects

Research indicates that derivatives of this compound may possess anti-inflammatory properties, potentially offering therapeutic benefits in treating inflammatory diseases .

Summary of Findings

| Application Area | Description |

|---|---|

| Synthesis of Bioactive Compounds | Key intermediate for synthesizing piperidinone derivatives used in migraine treatment. |

| Drug Development | Important for developing CGRP receptor antagonists and other therapeutic agents. |

| Biological Activity | Exhibits antimicrobial and anti-inflammatory properties through derivatives. |

Mechanism of Action

The mechanism by which tert-Butyl 5-bromo-6-chloropyridine-3-carboxylate exerts its effects depends on its specific application. In general, the halogen substituents can influence the compound’s reactivity and interactions with molecular targets. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, tert-butyl 5-bromo-6-chloropyridine-3-carboxylate is compared to analogous pyridine derivatives below:

Substituent Effects on Reactivity and Stability

| Compound Name | Substituents (Positions) | Key Properties |

|---|---|---|

| tert-Butyl 5-bromo-6-chloropyridine-3-carboxylate | Br (5), Cl (6), COOtBu (3) | High electrophilicity at C5 due to Br; Cl at C6 enhances steric hindrance. |

| tert-Butyl 6-chloro-5-iodopyridine-3-carboxylate | I (5), Cl (6), COOtBu (3) | Iodine’s larger atomic radius increases polarizability, improving Suzuki coupling efficiency. |

| tert-Butyl 5,6-dichloropyridine-3-carboxylate | Cl (5,6), COOtBu (3) | Reduced steric bulk compared to Br/Cl but lower leaving-group ability for Br. |

Key Findings :

- Halogen Electronegativity and Reactivity : Bromine (Br) at C5 provides a balance between electronegativity and leaving-group ability, making the compound more reactive in nucleophilic substitutions than its dichloro analog. Iodine (I), while less electronegative than Br, enhances cross-coupling efficiency due to superior polarizability .

- Steric and Electronic Effects : The tert-butyl ester group at C3 stabilizes the compound against hydrolysis, while the Cl at C6 introduces steric hindrance, directing regioselectivity in subsequent reactions .

Spectroscopic and Crystallographic Data

For example:

- C5-Br vs. C5-I : The bromine substituent deshields adjacent protons more strongly than iodine, resulting in downfield shifts of ~0.1–0.3 ppm for neighboring residues .

Biological Activity

tert-Butyl 5-bromo-6-chloropyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of tert-butyl 5-bromo-6-chloropyridine-3-carboxylate involves several steps, including nucleophilic substitution reactions. A typical synthetic route includes the reaction of 5-bromo-6-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine or potassium carbonate in an organic solvent like acetonitrile or THF (tetrahydrofuran) .

Biological Activity

The biological activity of tert-butyl 5-bromo-6-chloropyridine-3-carboxylate has been evaluated in various studies, focusing on its antibacterial and antiparasitic properties.

Antibacterial Activity

In a recent study, this compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that it exhibited no intrinsic antibacterial activity at concentrations greater than 250 μM. However, it was found to potentiate the activity of other antibiotics by inhibiting efflux pumps such as AcrB in E. coli .

| Bacterial Strain | MIC (μM) | Notes |

|---|---|---|

| E. coli | >250 | No intrinsic activity |

| S. aureus | >250 | No intrinsic activity |

| Potentiation with pyridomycin | 12.5 - 25 | Effective against efflux pump |

Antiparasitic Activity

Research has also explored its potential against Plasmodium falciparum, the causative agent of malaria. The compound was part of a broader investigation into novel inhibitors targeting the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), crucial for the MEP pathway in both P. falciparum and Mycobacterium tuberculosis. The findings showed that derivatives based on this compound could inhibit DXPS effectively, suggesting a potential role in antimalarial therapies .

Case Studies

Several case studies highlight the compound's applicability in drug development:

- Inhibition of Efflux Pumps : A study demonstrated that tert-butyl 5-bromo-6-chloropyridine-3-carboxylate could enhance the effectiveness of existing antibiotics by inhibiting bacterial efflux pumps, which are responsible for antibiotic resistance .

- Targeting DXPS : Another investigation focused on its derivatives as inhibitors of DXPS, revealing promising results in reducing parasitic load in cell-based assays .

The proposed mechanism of action for tert-butyl 5-bromo-6-chloropyridine-3-carboxylate involves:

- Inhibition of Efflux Pumps : By blocking efflux mechanisms, it increases intracellular concentrations of co-administered antibiotics.

- Targeting Enzymatic Pathways : Its derivatives may disrupt critical metabolic pathways in pathogens, particularly through inhibition of DXPS.

Q & A

Basic: What is the standard synthetic route for tert-butyl 5-bromo-6-chloropyridine-3-carboxylate?

Answer:

The compound is synthesized via Boc (tert-butoxycarbonyl) protection of 5-bromo-6-chloronicotinic acid. A representative procedure involves:

- Dissolving 5-bromo-6-chloronicotinic acid (25.0 g, 106 mmol) in tetrahydrofuran (THF, 1.06 L).

- Adding di-tert-butyl dicarbonate (69.2 g, 317 mmol) and 4-dimethylaminopyridine (DMAP, 12.9 g, 106 mmol) as a catalyst.

- Stirring the mixture for 16 hours, followed by quenching with aqueous hydrochloric acid (1 M, 106 mL).

- Extracting the product with ethyl acetate (3×), washing with brine, drying over MgSO₄, and concentrating under reduced pressure.

- Purification (method unspecified but likely column chromatography or recrystallization) yields the tert-butyl ester .

Basic: What is the role of DMAP in the synthesis of tert-butyl 5-bromo-6-chloropyridine-3-carboxylate?

Answer:

DMAP (4-dimethylaminopyridine) acts as a nucleophilic catalyst in the Boc protection reaction. It accelerates the formation of the reactive mixed anhydride intermediate by deprotonating the carboxylic acid and stabilizing the transition state. This ensures high yields of the tert-butyl ester under mild conditions .

Advanced: How do steric effects of the tert-butyl group influence the reactivity of the pyridine ring in cross-coupling reactions?

Answer:

The tert-butyl group introduces significant steric bulk, which can:

- Shield reactive sites : Limit access to the C-3 carboxylate group, reducing undesired side reactions.

- Modulate electronic effects : While primarily steric, the electron-donating tert-butyl group may slightly activate/deactivate adjacent substituents.

- Impact crystallization : The bulky group stabilizes axial conformations in six-membered rings, as shown in triazinane derivatives, potentially influencing crystal packing and solubility .

For cross-coupling (e.g., Suzuki-Miyaura), steric hindrance may slow reactivity at the C-5 bromo position compared to smaller substituents. Optimization of catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures is recommended.

Advanced: What statistical methods are effective for optimizing reaction conditions when using this compound in multi-step syntheses?

Answer:

Design of Experiments (DoE) is critical for optimizing parameters such as temperature, catalyst loading, and solvent polarity. Key steps include:

- Factor screening : Identify variables affecting yield (e.g., reaction time, equivalents of coupling partners).

- Response surface methodology (RSM) : Model interactions between factors to predict optimal conditions.

- Validation : Confirm predictions with controlled experiments.

For example, in epoxidation studies with tert-butyl hydroperoxide, DoE improved substrate conversion by 20% through tailored temperature and catalyst (Mo(CO)₆) adjustments .

Basic: What spectroscopic techniques are recommended for characterizing tert-butyl 5-bromo-6-chloropyridine-3-carboxylate?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for tert-butyl protons (δ ~1.3–1.5 ppm) and pyridine ring protons (δ ~7.5–8.5 ppm).

- ¹³C NMR : Carboxylate carbonyl (δ ~165–170 ppm), tert-butyl carbons (δ ~28–30 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (expected m/z ~306–308 for C₁₁H₁₂BrClNO₂).

- X-ray Crystallography : Resolve crystal structure using programs like SHELXL, though this requires high-quality single crystals .

Advanced: How do the bromo and chloro substituents affect regioselectivity in further functionalization?

Answer:

The halogen substituents exhibit distinct electronic and steric effects:

- C-5 Bromo : More reactive in nucleophilic aromatic substitution (SNAr) due to lower electronegativity compared to chlorine.

- C-6 Chloro : Acts as a weaker directing group, potentially favoring meta-substitution in electrophilic reactions.

In cross-coupling, the bromo group is typically prioritized due to its higher leaving-group ability. For example, Suzuki-Miyaura coupling at C-5 can proceed efficiently with arylboronic acids, leaving the chloro group intact for subsequent transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.